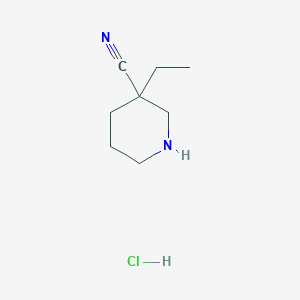

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

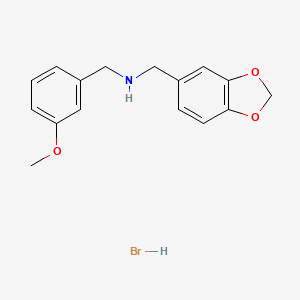

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is a chemical compound that features a four-membered azetidine ring, which is a saturated nitrogen heterocycle

Mecanismo De Acción

Target of Action

The primary target of N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride is related to the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . PROTACs, on the other hand, are a class of drugs that work by tagging a protein for degradation .

Mode of Action

N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride acts as a non-cleavable linker in the synthesis of ADCs . In ADCs, the drug is attached to an antibody via a linker, which helps to deliver the drug to the specific cancer cells . As a non-cleavable linker, it remains intact inside the cell, releasing the drug only when the ADC is internalized and degraded within the cell .

In the case of PROTACs, this compound serves as an alkyl chain-based linker . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

Given its role in adcs and protacs, it can be inferred that it influences the pathways related to protein degradation and cancer cell targeting .

Pharmacokinetics

As a component of adcs and protacs, its bioavailability would be closely tied to the properties of the overall drug construct .

Result of Action

The result of the action of N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride is the successful synthesis of ADCs and PROTACs . These therapeutic agents can selectively target and eliminate disease-causing proteins in cells, thereby treating the disease .

Análisis Bioquímico

Biochemical Properties

N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA receptors, acting as an inverse agonist . This interaction is crucial for its potential use in treating cognitive disorders. The compound’s ability to bind to these receptors and modulate their activity highlights its importance in biochemical research.

Cellular Effects

N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can lead to changes in neuronal signaling, which can impact cognitive functions . Additionally, the compound’s effects on gene expression and cellular metabolism are areas of active research, with potential implications for understanding and treating various neurological conditions.

Molecular Mechanism

The molecular mechanism of N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to GABA receptors, inhibiting their activity and leading to downstream effects on neuronal signaling . This inhibition can result in altered gene expression patterns, which may contribute to its therapeutic effects. Understanding these molecular interactions is crucial for developing targeted treatments based on this compound.

Dosage Effects in Animal Models

The effects of N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and potential side effects is essential for developing safe and effective treatments using this compound.

Metabolic Pathways

N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy . Detailed studies on its metabolic pathways are necessary to optimize its use in therapeutic applications.

Transport and Distribution

The transport and distribution of N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization . Understanding these interactions can provide insights into its bioavailability and potential therapeutic effects.

Subcellular Localization

N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Studying its subcellular localization can help elucidate its mechanisms of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the methoxybenzamide group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The methoxybenzamide group can then be introduced through a series of substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and the use of specific catalysts to enhance reaction efficiency.

Types of Reactions:

Oxidation: The azetidine ring can undergo oxidation reactions, often leading to the formation of more complex structures.

Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

Substitution: Substitution reactions are common, especially for introducing various functional groups to the benzamide moiety.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the benzamide ring.

Aplicaciones Científicas De Investigación

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

- N-(Azetidin-3-yl)-N-methylacetamide hydrochloride

- Azetidin-3-ol hydrochloride

- N-(Azetidin-3-yl)methanesulfonamide hydrochloride

Comparison: N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is unique due to the presence of both the azetidine ring and the methoxybenzamide group. This combination provides distinct structural and functional properties compared to similar compounds, which may only contain the azetidine ring or different substituents. The methoxybenzamide group can enhance the compound’s biological activity and specificity, making it a valuable molecule for research and potential therapeutic applications.

Propiedades

IUPAC Name |

N-(azetidin-3-yl)-3-methoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-8(5-10)11(14)13-9-6-12-7-9;/h2-5,9,12H,6-7H2,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHUNROSDQHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401425-77-1 |

Source

|

| Record name | Benzamide, N-3-azetidinyl-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)

![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1379747.png)

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1379758.png)